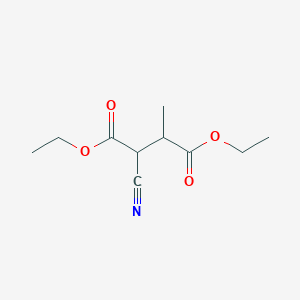
Diethyl 2-cyano-3-methylbutanedioate
Overview
Description
Diethyl 2-cyano-3-methylbutanedioate is an organic compound with the molecular formula C10H15NO4 It is a derivative of butanedioic acid and contains both cyano and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-cyano-3-methylbutanedioate can be synthesized through several methods. One common approach involves the Knoevenagel condensation reaction, where an activated methylene compound reacts with a carbonyl group in the presence of a base . The reaction typically requires a Brønsted base to catalyze the deprotonation of the methylene compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve the reaction of 3-methyl-2-cyano butyrate with 2-bromo isovalerate, followed by hydrolysis and decarboxylation reactions . This method is beneficial for large-scale production and is used in the preparation of intermediates for various applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-cyano-3-methylbutanedioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Diethyl 2-cyano-3-methylbutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diethyl 2-cyano-3-methylbutanedioate involves its reactivity with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis and substitution reactions. These interactions can affect molecular pathways and lead to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
Diethyl adipate: Similar in structure but lacks the cyano group.
Diethyl malonate: Contains two ester groups but no cyano group.
Diethyl succinate: Similar backbone but without the cyano and methyl groups.
Uniqueness
Diethyl 2-cyano-3-methylbutanedioate is unique due to the presence of both cyano and ester functional groups, which provide a versatile platform for various chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
diethyl 2-cyano-3-methylbutanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4-14-9(12)7(3)8(6-11)10(13)15-5-2/h7-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEGVBWONVKDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(C#N)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10290415 | |
| Record name | diethyl 2-cyano-3-methylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60298-17-1 | |
| Record name | NSC68514 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | diethyl 2-cyano-3-methylbutanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10290415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[(1-Propyl-1H-imidazol-5-yl)methyl]sulfinyl]benzenamine](/img/structure/B3054348.png)




![Oxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B3054356.png)
![Oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B3054357.png)




